4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide
Description
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is a synthetic small molecule featuring a triazolo[4,3-b]pyridazine core substituted with methyl groups at positions 6 and 7. The benzamide moiety at position 7 of the triazolopyridazine core is critical for hydrogen bonding interactions with target enzymes, while the dimethyl groups enhance metabolic stability and solubility compared to hydroxyl- or amino-substituted analogs .
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H18N6O2/c1-10-14(11(2)22-23-9-19-21-17(10)23)7-8-15(24)20-13-5-3-12(4-6-13)16(18)25/h3-6,9H,7-8H2,1-2H3,(H2,18,25)(H,20,24) |
InChI Key |
XGFFOMZYQGLXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of 4-amino-4H-1,2,4-triazole with acetylacetone under acidic conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced by reacting the triazolopyridazine intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the propanoyl-substituted triazolopyridazine with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide are best understood through comparison with structurally related triazolopyridazine derivatives. Below is a detailed analysis:
Key Findings
Potency vs. Stability : Compound 12 () demonstrates superior TNKS inhibition (IC₅₀ = 2.3 nM) but lacks the metabolic stability conferred by dimethyl substitutions in the target compound. The hydroxyl group in Compound 12 increases solubility but may lead to rapid clearance .
Substituent Effects: 6,8-Dimethyl Groups: The target compound’s dimethyl groups at positions 6 and 8 likely reduce oxidative metabolism compared to hydroxylated analogs, as seen in 3-{8-hydroxy-6-methyl...}propanoic acid . Benzamide vs. Thiazole: The benzamide group in the target compound enables stronger hydrogen bonding with TNKS compared to the chlorothiazole substituent in 7-[(2-chloro-1,3-thiazol-5-yl)methyl]..., which prioritizes hydrophobic interactions .
Solubility Considerations : While the target compound’s dimethyl groups enhance lipophilicity, its benzamide moiety partially offsets this by enabling polar interactions, resulting in balanced solubility and bioavailability .
Biological Activity
The compound 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid , with a molecular formula of and a molecular weight of 220.23 g/mol. It features a triazolo-pyridazine moiety known for diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 1000339-20-7 |
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to the triazolo-pyridazine scaffold. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including human promyelocytic leukemia HL-60 cells. The mechanism often involves the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : By promoting oxidative stress and disrupting mitochondrial function, it can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase.
Study on Cytotoxicity
A study published in PubMed highlighted that compounds structurally related to triazolo-pyridazines exhibited high cytotoxicity against HL-60 cells. The study measured the IC50 values and found that modifications in the side chains could significantly enhance or reduce activity .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of similar compounds indicates that modifications can affect bioavailability and metabolic stability. For example, altering the alkyl chain length or introducing different substituents on the benzamide moiety can lead to variations in half-life and clearance rates in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
